5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions, a nitrophenyl group at the 2 position, and a methyl group attached to the nitrogen atom of the diazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration to introduce the nitro group at the 4 position.
Diazotization: The nitroaniline derivative is then subjected to diazotization using isoamyl nitrite in the presence of pyrene.
Cyclization: The diazonium salt formed is cyclized to produce the benzodiazole ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products depend on the nucleophile used and can include various substituted benzodiazoles.
Scientific Research Applications
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-2-nitroaniline: A precursor in the synthesis of the target compound.
2-Chloro-5,6-difluorobenzimidazole: Another benzodiazole derivative with similar structural features.
Benzeneacetic acid, 2,6-difluoro-4-nitro-, methyl ester: A related compound with a different functional group arrangement.
Uniqueness
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H9F2N3O2 |
---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H9F2N3O2/c15-10-6-12-13(7-11(10)16)18-14(17-12)5-8-1-3-9(4-2-8)19(20)21/h1-4,6-7H,5H2,(H,17,18) |
InChI Key |
WSDLXKBPDJJBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=CC(=C(C=C3N2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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